2-Amino-3-benzyl-4,5-dihydro-1,3-thiazol-3-ium bromide
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Overview
Description
2-Amino-3-benzyl-4,5-dihydro-1,3-thiazol-3-ium bromide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-Amino-3-benzyl-4,5-dihydro-1,3-thiazol-3-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a thioamide in the presence of a brominating agent. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-3-benzyl-4,5-dihydro-1,3-thiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-benzyl-4,5-dihydro-1,3-thiazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Amino-3-benzyl-4,5-dihydro-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it induces apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
2-Amino-3-benzyl-4,5-dihydro-1,3-thiazol-3-ium bromide can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds also exhibit diverse biological activities, but this compound is unique in its specific combination of antimicrobial and anticancer properties. The presence of the benzyl group and the specific arrangement of atoms in the thiazole ring contribute to its distinct chemical and biological properties.
Properties
CAS No. |
652152-22-2 |
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Molecular Formula |
C10H13BrN2S |
Molecular Weight |
273.19 g/mol |
IUPAC Name |
3-benzyl-4,5-dihydro-1,3-thiazol-3-ium-2-amine;bromide |
InChI |
InChI=1S/C10H12N2S.BrH/c11-10-12(6-7-13-10)8-9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H |
InChI Key |
KHUKMCZFKMZLLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=[N+]1CC2=CC=CC=C2)N.[Br-] |
Origin of Product |
United States |
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